molecular formula C19H22N2O2 B244604 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide

2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B244604
M. Wt: 310.4 g/mol
InChI Key: LVEKVBAHRHRUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in the year 2014 and has been widely used in scientific research since then. MMB-2201 is a potent agonist of cannabinoid receptors and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide exerts its effects by binding to and activating cannabinoid receptors in the body. CB1 receptors are mainly found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are mainly found in the immune system and are involved in regulating inflammation and immune responses. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have potent agonist activity at both CB1 and CB2 receptors.
Biochemical and physiological effects:
2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been found to have anxiolytic effects in animal models of anxiety. It has been shown to reduce anxiety-like behavior in the elevated plus maze test and the light-dark box test. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has also been found to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a potent agonist of cannabinoid receptors and can be used to investigate the role of these receptors in various physiological and pathological conditions. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide is also stable and can be stored for long periods, making it convenient for use in experiments. However, there are also some limitations to the use of 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several future directions for research on 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide. One area of interest is the potential therapeutic applications of cannabinoids in various diseases. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide could be used to investigate the potential benefits of cannabinoids in diseases such as cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic profiles. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide could be used as a starting point for the development of new compounds with better safety and efficacy profiles. Finally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and their potential for abuse.
Conclusion:
In conclusion, 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide is a synthetic cannabinoid that has been widely used in scientific research since its synthesis in 2014. It is a potent agonist of cannabinoid receptors and has been found to have various biochemical and physiological effects. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential therapeutic applications of cannabinoids and to develop new synthetic compounds with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide involves the reaction of 2-methylaminoindole and 3-(3-methylbutanoylamino)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified using column chromatography to obtain pure 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide.

Scientific Research Applications

2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of cannabinoid receptors in the body. It has been found to have potent agonist activity at both CB1 and CB2 receptors. 2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the potential therapeutic benefits of cannabinoids in various diseases such as cancer, multiple sclerosis, and epilepsy.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-N-[3-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)11-18(22)20-15-8-6-9-16(12-15)21-19(23)17-10-5-4-7-14(17)3/h4-10,12-13H,11H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

LVEKVBAHRHRUIT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC(C)C

Origin of Product

United States

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